6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound featuring a pyrano[2,3-c]pyrazole core substituted with a 4-chlorophenyl group, a methyl group at position 3, and a cyano group at position 3. Its molecular formula is C₁₅H₁₂ClN₅O, with a molecular weight of 313.74 g/mol. It is typically synthesized via multicomponent reactions involving aldehydes, malononitrile, and pyrazolone derivatives under catalytic conditions .
Key spectral data for this compound include:
Properties
IUPAC Name |
6-amino-4-(4-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-7-11-12(8-2-4-9(15)5-3-8)10(6-16)13(17)20-14(11)19-18-7/h2-5,12H,17H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMRJDCCWCMETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable pyrano[2,3-c]pyrazole precursor with chlorophenyl derivatives. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of electrophiles or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is with a molecular weight of approximately 362.82 g/mol. The compound features a dihydropyrano-pyrazole framework, which is significant for its pharmacological properties.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of dihydropyrano-pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research suggests that the presence of the chlorophenyl group enhances these effects, making 6-amino derivatives promising candidates for further development in cancer therapy .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary data indicate that it possesses significant antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
3. Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may have therapeutic potential in treating inflammatory disorders .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a semiconductor could be harnessed to improve the efficiency and stability of these devices .
2. Polymer Chemistry
In polymer science, derivatives of this compound can be used as monomers or additives to enhance the mechanical and thermal properties of polymers. The incorporation of such compounds may lead to materials with improved performance characteristics for industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial | Showed effective inhibition of Staphylococcus aureus and Candida albicans growth at low concentrations. |
| Study C | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating autoimmune diseases. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations:
- Substituent Impact on Yield : The target compound (44% yield) and derivatives like 11l (31% yield) exhibit lower synthetic efficiency compared to 4a (61% yield), likely due to steric hindrance from bulky substituents (e.g., trifluoromethyl groups) .
- Purity : All derivatives show >99.5% purity via HPLC, indicating robust synthetic protocols .
Physicochemical Properties
- Solubility : Hydroxyphenyl-substituted derivatives (e.g., AMDPC) show improved aqueous solubility compared to chlorophenyl analogs due to polar -OH groups .
- Stability : DFT studies indicate that 4-(p-chlorophenyl)-3-phenyl derivatives are more thermodynamically stable (by 4.60 kcal/mol) than their positional isomers, highlighting the role of substituent orientation .
Biological Activity
6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on the compound's biological properties, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C20H15ClN4O
- Molecular Weight : 362.82 g/mol
- CAS Number : 302904-10-5
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant biological activities through several mechanisms:
- Antitumor Activity : Pyrazole derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
- Antimicrobial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibacterial therapies .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, although specific data on this compound is limited .
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
Case Studies
- Antitumor Efficacy : A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cells. The results indicated that certain compounds exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting potential for combination therapy in resistant cancer types .
- Antimicrobial Screening : In a comparative study against standard antibiotics like ciprofloxacin and ampicillin, several pyrazole derivatives showed promising inhibition zones against bacterial strains, indicating their potential as new antimicrobial agents .
Future Directions
Given the promising biological activities of this compound:
- Further Research : Additional studies focusing on structure-activity relationships (SAR) will be crucial to optimize its efficacy and safety profiles.
- Clinical Trials : Initiating clinical trials could validate its therapeutic potential in humans.
Q & A
Q. Table 1: Comparison of Green Synthesis Methods
| Method | Solvent | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Microwave-assisted | Water | CTACl | 10–30 | 89–92 | |
| Aqueous (TBAB) | Water | TBAB | 25–30 | 90–95 | |
| Ionic liquid | Solvent-free | [EtNH][HSO] | 60–90 | 85–89 |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural validation relies on spectroscopic and crystallographic techniques:
- IR spectroscopy : Confirm NH (3340–3360 cm), CN (2210–2230 cm), and C=O (1680–1700 cm) stretches .
- NMR : H NMR signals at δ 12.1–12.2 ppm (NH), δ 7.5–7.6 ppm (4-chlorophenyl), and δ 2.3–2.5 ppm (CH) .
- X-ray crystallography : Resolves dihedral angles between pyran and pyrazole rings (e.g., 105.3° for triclinic crystal systems) and validates H-bonding networks .
Advanced: What mechanistic insights explain the regioselectivity of pyran ring formation?
Methodological Answer:
Regioselectivity arises from nucleophilic attack patterns and steric effects:
- Knoevenagel condensation : Aldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate, directing cyclization .
- Steric control : The 4-chlorophenyl group stabilizes the transition state via π-π stacking, favoring 1,4-dihydropyrano formation over alternative isomers .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
Critical parameters include:
- Catalyst loading : TBAB at 10 mol% maximizes yield without side products .
- Temperature : Reflux (100°C) in water reduces decomposition compared to organic solvents .
- Workflow : Use recrystallization (ethanol/water) for purity >98% .
Advanced: What strategies are used to evaluate biological activity (e.g., antihypertensive effects)?
Methodological Answer:
- Calcium channel blockade assays : Measure vasorelaxation in rat aortic rings (EC values vs. nifedipine) .
- In silico docking : Target L-type calcium channels (PDB: 1T3S) to predict binding affinity .
Advanced: How to resolve contradictions in spectral data (e.g., NH2_22 signal splitting)?
Methodological Answer:
- Variable temperature NMR : Distinguish dynamic H-bonding (e.g., NH tautomerism) from impurities .
- X-ray validation : Compare experimental C NMR shifts with crystallographic bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å in DFT calculations) .
Advanced: What solvent systems minimize byproducts during synthesis?
Methodological Answer:
- Water/ethanol (1:1) : Reduces keto-enol tautomerization side reactions .
- Avoid DMF : Polar aprotic solvents promote Michael addition byproducts .
Advanced: How do substituents (e.g., 4-Cl vs. 4-NO2_22) modulate bioactivity?
Methodological Answer:
- Electron-withdrawing groups (4-Cl) : Enhance membrane permeability (logP = 2.8 vs. 1.9 for 4-OCH) .
- Hydrogen-bond acceptors (4-NO) : Improve binding to enzymatic targets (ΔG = −9.2 kcal/mol vs. −7.8 for 4-CH) .
Advanced: How to design multicomponent reactions for novel derivatives?
Methodological Answer:
- Scaffold diversification : Replace 4-chlorophenyl with spiro-indoline or trifluoromethyl groups via one-pot reactions .
- Catalyst screening : Test urea or trisodium citrate for regiocontrol in ethanol/water systems .
Advanced: How to address contradictory cytotoxicity data across studies?
Methodological Answer:
- Standardize assays : Use MTT protocols with HepG2 cells (24-hour exposure, 10 µM dose) .
- Validate purity : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
